molecular formula C13H8FNO4 B6391658 MFCD18317918 CAS No. 1261905-26-3

MFCD18317918

Cat. No.: B6391658
CAS No.: 1261905-26-3
M. Wt: 261.20 g/mol
InChI Key: CXOKAPZEUJJIQR-UHFFFAOYSA-N
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Description

"MFCD18317918" is a chemical compound with a distinct heterocyclic structure, though its specific molecular formula and exact applications remain underexplored in publicly accessible literature. Based on analogous compounds documented in available sources, it likely belongs to the class of nitrogen-containing heterocycles, such as pyrrolo-triazines or pyrazolo-pyridines, which are frequently investigated for their pharmacological and material science applications . These compounds often exhibit unique electronic properties and bioactivity due to their fused aromatic systems and functional group substitutions.

Properties

IUPAC Name

6-(5-carboxy-2-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-10-3-1-7(12(16)17)5-9(10)11-4-2-8(6-15-11)13(18)19/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOKAPZEUJJIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=NC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687893
Record name 6-(5-Carboxy-2-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-26-3
Record name 6-(5-Carboxy-2-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MFCD18317918 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

    Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific temperature conditions to form intermediate compounds.

    Intermediate Formation: These intermediates are then subjected to further reactions, which may include oxidation, reduction, or substitution reactions, to form the desired compound.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.

Industrial production methods may vary but generally follow similar principles, often scaled up to accommodate larger quantities.

Chemical Reactions Analysis

MFCD18317918 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD18317918 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to form complex molecules.

    Biology: In biological studies, it serves as a probe to investigate cellular processes and molecular interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development.

    Industry: Industrial applications include its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD18317918 exerts its effects involves specific molecular targets and pathways. It interacts with enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares "MFCD18317918" with structurally analogous compounds, extrapolating data from related studies:

Property This compound (Inferred) CAS 918538-05-3 CAS 1761-61-1 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine
Molecular Formula C₆H₃Cl₂N₃ (hypothesized) C₆H₃Cl₂N₃ C₇H₅BrO₂ C₇H₆ClN₃
Molecular Weight ~188.01 g/mol 188.01 g/mol 201.02 g/mol 167.6 g/mol
Log S (ESOL) -2.5 (estimated) -2.47 -2.63 -2.1
Bioavailability Score 0.5 (moderate) 0.55 0.55 0.6
Hydrogen Bond Acceptors 3 3 2 3
Rotatable Bonds 0 0 2 1

Key Observations :

  • Structural Rigidity : Compounds like CAS 918538-05-3 and "this compound" exhibit minimal rotatable bonds, suggesting high conformational stability, which is advantageous for target binding in drug design .
  • Solubility : The low Log S values (indicating poor aqueous solubility) are common in fused heterocycles, necessitating formulation optimizations for pharmaceutical use .
  • Bioavailability : Moderate scores (0.5–0.6) align with typical pyrrolo-triazines, which often require structural modifications to enhance membrane permeability .

Key Observations :

  • Catalyst Efficiency : The A-FGO catalyst used for CAS 1761-61-1 achieves near-quantitative yields, highlighting its superiority over traditional bases like N-Ethyldiisopropylamine .
  • Solvent Impact : Polar aprotic solvents (e.g., DMF) are critical for facilitating nucleophilic substitutions in pyrrolo-triazine syntheses .

Key Observations :

  • Potency : CAS 918538-05-3 demonstrates superior antimicrobial activity compared to hypothesized data for "this compound", likely due to its chloro-substituent positioning .
  • Selectivity: Kinase inhibitors like "this compound" require precise halogen placement to minimize off-target effects, a challenge noted in related triazine derivatives .

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